S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate
Description
S-(4-{[4-(2-Furoylthio)phenyl]thio}phenyl) 2-furancarbothioate (CAS: 301658-00-4) is a sulfur-rich heterocyclic compound featuring two furoylthio groups connected via phenyl rings. Its molecular formula is C₂₂H₁₄O₅S₂, with a molecular weight of 422.474 g/mol . The presence of sulfur atoms in both thioester and thioether configurations enhances its capacity for redox reactions and interactions with biological targets, such as enzymes or receptors involved in oxidative stress pathways .
Properties
Molecular Formula |
C22H14O4S3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
S-[4-[4-(furan-2-carbonylsulfanyl)phenyl]sulfanylphenyl] furan-2-carbothioate |
InChI |
InChI=1S/C22H14O4S3/c23-21(19-3-1-13-25-19)28-17-9-5-15(6-10-17)27-16-7-11-18(12-8-16)29-22(24)20-4-2-14-26-20/h1-14H |
InChI Key |
BFYMODPPPHMGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-furoyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Thioester Formation: The 2-furoyl chloride is then reacted with 4-mercaptophenol in the presence of a base such as triethylamine to form 4-(2-furoylthio)phenol.
Coupling Reaction: The 4-(2-furoylthio)phenol is further reacted with 4-chlorothiophenol in the presence of a base to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols or thioethers.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like chlorine, bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Polymer Science: The compound is used in the synthesis of polymers with enhanced thermal and mechanical properties.
Electronics: It is utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the thioester groups, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the aromatic rings in the compound can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Table 1: Structural Features and Key Differences
| Compound Name | Core Structure | Functional Groups | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Phenyl-furan-phenyl | 2× thioester, 2× furan | 422.47 | High sulfur content, redox activity |
| S-(3-Thienyl) 2-furancarbothioate | Thienyl-furan | Thioester, thienyl, furan | ~350 (estimated) | Enhanced π-conjugation, lower solubility |
| N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide | Thiophene-carboxamide | Diethylamino, carboxamide | 318.41 | Improved solubility, CNS activity |
| Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate | Phenyl-carbamate | Chlorophenyl, carbamate | 353.84 | Antifungal, halogen-dependent activity |
| Ethyl 2-[(furan-2-ylcarbonyl)amino]thiophene-3-carboxylate | Thiophene-ester | Furan-carbonyl, ester | 307.33 | Ester hydrolysis susceptibility |
Thioester vs. Carbamate Functionality
- Carbamate Stability : Compounds like Phenyl (2-((4-chlorophenyl)thio)phenyl)carbamate exhibit greater hydrolytic stability but reduced redox versatility.
Substituent Effects on Bioactivity
- Halogenated Derivatives : The presence of chlorine in or fluorine in enhances lipophilicity and antimicrobial potency but may increase toxicity.
- Amino Substituents: N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide demonstrates enhanced blood-brain barrier penetration due to the diethylamino group, a feature absent in the target compound.
Sulfur Content and Electronic Properties
- The target compound’s dual sulfur atoms in thioesters and thioethers create a polarized electron distribution, distinct from sulfur-free analogs like furancarboxylic acids . This polarization may enhance interactions with metal ions or cysteine residues in proteins .
Biological Activity
S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in pharmacology, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound this compound features a complex structure that combines multiple functional groups, including furoyl and thiophenyl moieties. The synthesis typically involves multi-step reactions that can include:
- Formation of the Furoylthio Group : Reaction of furoic acid derivatives with thiophenol.
- Thiation : Utilizing thiol reagents to introduce sulfur into the aromatic system.
- Esterification : Converting the carboxylic acid into an ester to enhance solubility and biological activity.
Chemical Structure
The molecular formula of the compound is CHOS, with a molecular weight of approximately 342.43 g/mol.
Antioxidant Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of furoyl and thio groups contributes to the electron-donating ability, which is crucial for scavenging free radicals.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The results demonstrate promising activity, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the antioxidant effects of the compound in human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its potential use as a protective agent in oxidative stress-related conditions.
Case Study 2: Antimicrobial Screening
Another case study assessed the antimicrobial efficacy of the compound against clinical isolates from patients. The findings revealed that the compound exhibited selective activity, particularly against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
